N1-(2-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N1-(2-Chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a complex heterocyclic core. Its structure comprises:
- N2-substituent: A thiazolo[3,2-b][1,2,4]triazole moiety linked via an ethyl chain. The thiazolo-triazole system is a fused bicyclic heterocycle known for enhancing molecular rigidity and binding affinity in bioactive molecules . The 4-methoxyphenyl substituent on the triazole ring introduces electron-donating effects, which may improve solubility and modulate pharmacokinetics.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-30-15-8-6-13(7-9-15)18-25-21-27(26-18)14(12-31-21)10-11-23-19(28)20(29)24-17-5-3-2-4-16(17)22/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBJYZMZZOGIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Mode of Action
It is known that similar compounds can affect mycelial growth by disrupting membrane integrity. The higher the concentration of the compound, the greater the disruption of membrane integrity.
Biochemical Pathways
Similar compounds have been found to inhibit enzymes such as α-amylase and α-glucosidase, which play a vital role in the metabolism of carbohydrates.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Biological Activity
N1-(2-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound incorporates a thiazolo[3,2-b][1,2,4]triazole moiety, which is known for various pharmacological effects including anticancer and antimicrobial properties. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse scientific sources.
Chemical Structure and Properties
The molecular formula of this compound is C21H18ClN5O3S with a molecular weight of 455.9 g/mol. The structure features several functional groups that contribute to its biological activity:
| Feature | Description |
|---|---|
| Thiazolo[3,2-b][1,2,4]triazole | Core scaffold associated with anticancer activity |
| Chlorophenyl Group | May enhance lipophilicity and biological interactions |
| Methoxy Group | Potentially increases solubility and bioavailability |
Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer properties. A study evaluating various compounds with similar scaffolds demonstrated that certain modifications lead to enhanced activity against cancer cell lines without causing toxicity to normal cells. Specifically:
- Compound 2h and Compound 2i showed high efficacy against leukemia cell lines while sparing normal somatic cells (HEK293) .
- The presence of the chlorine atom in the benzylidene part was noted to play a crucial role in achieving the anticancer effect .
Antimicrobial Activity
Compounds within the thiazolo[3,2-b][1,2,4]triazole class have also been reported to exhibit antimicrobial properties. The introduction of different substituents can significantly affect their efficacy against various pathogens. For instance:
- Some derivatives were effective against both Gram-positive and Gram-negative bacteria.
- The mechanisms of action are believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
A preliminary structure-activity relationship (SAR) analysis indicates that specific modifications in the chemical structure can enhance biological activity:
- Positioning of Substituents : The placement of chlorine and methoxy groups significantly influences the potency against cancer cell lines.
- Functional Group Variations : Alterations in the oxalamide moiety can lead to variations in lipophilicity and solubility profiles .
Case Studies
Several studies have focused on synthesizing and evaluating the biological activity of compounds similar to this compound:
-
Synthesis and Evaluation : A study synthesized multiple thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anticancer properties against various human cancer cell lines. Results indicated promising activity for several compounds with modifications similar to those found in N1-(2-chlorophenyl)-N2-(ethyl)-oxalamide .
Compound Cell Line Tested IC50 (µM) 2h HL-60 0.5 2i CCRF-CEM 0.8
Scientific Research Applications
Pharmacological Applications
Anticancer Activity : Research indicates that derivatives of the thiazolo[3,2-b][1,2,4]triazole scaffold can inhibit cancer cell proliferation effectively. For instance, studies have shown that compounds related to this structure exhibit significant activity against leukemia cell lines such as CCRF-CEM and HL-60 while sparing non-cancerous cells like HEK293 .
Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial and fungal strains. Notably, certain derivatives have shown efficacy against Mycobacterium tuberculosis, suggesting potential use as an anti-infective agent .
Neuroprotective Effects : Emerging studies suggest that compounds with similar scaffolds may possess neuroprotective properties. They could potentially mitigate neuroinflammation and oxidative stress in models of neurodegenerative diseases .
Anticancer Activity
A study published in Molecules highlighted that certain derivatives of the thiazolo[3,2-b][1,2,4]triazole exhibited potent anticancer properties against specific leukemia lines. The introduction of chlorine atoms in strategic positions was crucial for enhancing anticancer activity .
Antimicrobial Efficacy
Investigations into the antimicrobial properties revealed that several compounds showed significant inhibition against M. tuberculosis and other pathogenic strains . This suggests that N1-(2-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide may also possess similar properties.
Structure-Activity Relationship (SAR)
Preliminary SAR studies indicate that modifications in the molecular structure significantly affect biological activity. For example, altering the position of substituents like fluorine or chlorine can lead to variations in potency against different cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Oxalamide Derivatives
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide)
- Structural Differences : S336 replaces the thiazolo-triazole-ethyl group with a pyridin-2-yl ethyl chain and uses a 2,4-dimethoxybenzyl group at N1. The pyridine ring enhances polarity, while the dimethoxybenzyl group increases hydrophobicity compared to the target compound’s 2-chlorophenyl .
- Functional Implications : S336 is a potent umami agonist (EC₅₀ = 2.6 µM) with regulatory approval as a flavor enhancer. Its polar pyridine group likely facilitates interaction with the T1R1/T1R3 taste receptor, whereas the target compound’s thiazolo-triazole may prioritize different binding interfaces .
N1-(4-Chlorophenyl)-N2-(2-(4-Methoxyphenyl)propyl)oxalamide
- Structural Differences : This analog positions chlorine at the para position of the phenyl ring and uses a 4-methoxyphenylpropyl chain instead of the thiazolo-triazole-ethyl group. The propyl linker increases flexibility compared to the ethyl-thiazolo-triazole’s rigidity .
- Functional Implications : While its biological role is unspecified, the para-chloro substitution may alter metabolic stability relative to the target compound’s ortho-chloro configuration, which could hinder cytochrome P450-mediated oxidation .
Thiazolo[3,2-b][1,2,4]triazole Derivatives
2-(4-Chlorophenyl)-6-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (8b)
- Structural Differences : Shares the 4-methoxyphenyl-thiazolo-triazole core but lacks the oxalamide-2-chlorophenyl side chain. This simplification reduces molecular weight (MW ≈ 383 g/mol vs. target compound’s estimated MW > 500 g/mol) .
- Physical Properties : Melting point (130–132°C) is lower than analogs with electron-withdrawing groups (e.g., 7b: 160–162°C with trifluoromethyl), suggesting the 4-methoxy group reduces crystallinity .
2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-1-(4-methoxyphenyl)ethanone (8a)
- Structural Differences: Replaces the fused thiazolo-triazole with a triazole-thioether linkage.
Key Insights
- Electronic Effects : The 2-chlorophenyl group in the target compound may confer steric hindrance and metabolic resistance compared to para-substituted analogs .
- Solubility: The 4-methoxyphenyl group on the thiazolo-triazole likely enhances aqueous solubility relative to non-polar substituents (e.g., trifluoromethyl in 7b) .
- Biological Potential: While S336’s pyridine-ethyl chain is optimized for taste receptors, the target compound’s thiazolo-triazole-ethyl group could be tailored for kinase inhibition or antimicrobial activity, as seen in other triazole derivatives .
Q & A
What are the key steps and optimization strategies for synthesizing N1-(2-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide? (Basic)
Answer:
The synthesis involves multi-step reactions, starting with the formation of the thiazolo-triazole core followed by coupling with substituted phenyl groups and oxalamide moieties. Critical steps include:
- Thiazolo-triazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux conditions (e.g., ethanol, 80°C) .
- Oxalamide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the 2-chlorophenyl and thiazolo-triazole-ethyl groups .
Optimization : Adjust reaction time (monitored via TLC) and solvent polarity (DMF for solubility vs. THF for selectivity) to improve yield (>75%) and purity (>95%). Catalyst screening (e.g., Pd/C for hydrogenation steps) and inert atmospheres (N₂) minimize side reactions .
What advanced spectroscopic techniques are recommended for characterizing this compound’s structural integrity? (Basic)
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl; methoxy singlet at δ 3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ calculated for C₂₅H₂₂ClN₅O₃S: 532.1264) to validate molecular formula .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (amide N–H···O interactions) .
How can researchers investigate the biological target engagement and mechanism of action of this compound? (Advanced)
Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to putative targets (e.g., kinase enzymes) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts post-treatment .
- RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cells to map signaling pathways .
What computational methods are suitable for predicting this compound’s reactivity and interaction profiles? (Advanced)
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) Simulations : Simulate binding modes with biological targets (e.g., 100-ns trajectories in explicit solvent) .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. chloro groups) on activity using datasets from analogous triazole derivatives .
What experimental approaches address solubility and stability challenges in biological assays? (Basic)
Answer:
- Solubility Screening : Test in DMSO/PBS mixtures (≤0.1% DMSO) or use cyclodextrin-based formulations .
- Stability Profiling : Incubate at 37°C in assay buffers (pH 7.4) and analyze degradation via HPLC at 0, 24, 48 hrs .
- Lyophilization : Improve long-term storage stability by freeze-drying with trehalose excipients .
How should researchers resolve contradictions in reported activity data across studies? (Advanced)
Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) to identify variables (e.g., serum content affecting bioavailability) .
- Orthogonal Assays : Validate anti-proliferative activity via both MTT and ATP-based luminescence assays .
- Batch Reproducibility Testing : Synthesize multiple compound batches and test under standardized conditions .
What strategies enable selective functionalization of the thiazolo-triazole core for SAR studies? (Advanced)
Answer:
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during alkylation .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the C-6 position of the thiazole ring .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition to append triazole moieties for solubility tuning .
How can impurities be minimized during large-scale synthesis? (Basic)
Answer:
- Column Chromatography : Use gradient elution (hexane/ethyl acetate) to separate unreacted starting materials .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove polar byproducts .
- In-Line FTIR Monitoring : Detect intermediates in real-time to abort off-path reactions .
What mechanistic studies elucidate the compound’s role in inhibiting enzymatic targets? (Advanced)
Answer:
- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/uncompetitive) .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .
- Fluorescence Quenching : Monitor tryptophan emission changes upon compound-enzyme binding .
How does the compound’s structural uniqueness influence its pharmacokinetic profile? (Advanced)
Answer:
- LogP Analysis : Determine octanol/water partitioning (experimental vs. predicted) to assess membrane permeability .
- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction available for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
